(S)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
(S)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound characterized by the presence of chlorine and fluorine atoms on a tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the halogenation of a naphthalene derivative followed by amination. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and amination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
®-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound, differing in its stereochemistry.
6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol: A related compound with a hydroxyl group instead of an amine.
6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene: The parent hydrocarbon without the amine group.
Uniqueness: The presence of both chlorine and fluorine atoms, along with the specific stereochemistry, makes (S)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine unique
Properties
Molecular Formula |
C10H11ClFN |
---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
(1S)-6-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11ClFN/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2/t9-/m0/s1 |
InChI Key |
BLHNFCKNBBEKDO-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C(=C(C=C2)Cl)F)N |
Canonical SMILES |
C1CC(C2=C(C1)C(=C(C=C2)Cl)F)N |
Origin of Product |
United States |
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